molecular formula C14H28O4 B14639665 Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol CAS No. 54009-97-1

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol

Katalognummer: B14639665
CAS-Nummer: 54009-97-1
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: OJSZFEKGKXKCAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol is a chemical compound with a unique structure that combines the properties of acetic acid and an ethoxy-substituted dimethyloctene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol typically involves the reaction of 7-ethoxy-2,7-dimethyloct-5-en-2-ol with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the esterification process, and the reaction temperature and time must be carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: It can be used in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetic acid: A monocarboxylic acid with a similar structure but different functional groups.

    2,7-dimethyloct-7-en-5-yn-4-yl ester: Another compound with a similar carbon backbone but different substituents.

Uniqueness

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

54009-97-1

Molekularformel

C14H28O4

Molekulargewicht

260.37 g/mol

IUPAC-Name

acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol

InChI

InChI=1S/C12H24O2.C2H4O2/c1-6-14-12(4,5)10-8-7-9-11(2,3)13;1-2(3)4/h8,10,13H,6-7,9H2,1-5H3;1H3,(H,3,4)

InChI-Schlüssel

OJSZFEKGKXKCAV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)(C)C=CCCC(C)(C)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.